



Application Notes and Protocols: Utilizing Salicylate to Investigate Prestin Function

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Compound of Interest		
Compound Name:	Prestim	
Cat. No.:	B1238520	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salicylate, the active metabolite of aspirin, is a widely used tool in auditory research to reversibly probe the function of Prestin (SLC26A5), the motor protein responsible for the electromotility of cochlear outer hair cells (OHCs). This electromotility is crucial for the cochlear amplifier, which provides the high sensitivity and sharp frequency selectivity of mammalian hearing. Understanding how salicylate affects Prestin can provide insights into the mechanisms of hearing, tinnitus, and ototoxicity. These application notes provide a comprehensive overview of the use of salicylate in studying Prestin function, including its mechanism of action, quantitative effects, and detailed experimental protocols.

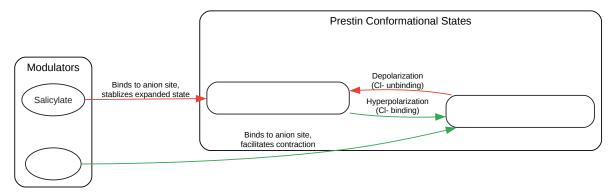
Mechanism of Action

Salicylate's primary effect on Prestin is believed to be a competitive antagonism with intracellular chloride ions (Cl⁻) at an anion-binding site on the Prestin molecule.[1][2] This interaction locks Prestin in an expanded state, inhibiting the conformational changes necessary for electromotility.[2][3] Cryo-electron microscopy studies have shown that salicylate binding displaces chloride and prevents the structural transition to the contracted state.[2] This direct action on Prestin leads to a reduction in OHC electromotility and a consequent decrease in cochlear amplification.[4][5] While the primary effect is on Prestin, high concentrations of salicylate can also induce ultrastructural changes in OHCs, such as dilatation and vesiculation of the subsurface cisternae, though these changes are also reversible.[4]



Signaling Pathway of Salicylate's Effect on Prestin

The interaction of salicylate with Prestin is a direct molecular event rather than a complex signaling cascade. The following diagram illustrates the competitive binding model.



Salicylate's competitive antagonism of chloride binding to Prestin.

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Caption: Salicylate competes with chloride for Prestin's anion-binding site.

Quantitative Data Presentation

The effects of salicylate on Prestin function are dose-dependent. The following tables summarize key quantitative data from published studies.

Table 1: Effect of Salicylate on Outer Hair Cell Electromotility and Nonlinear Capacitance (NLC)



Parameter	Salicylate Concentration	Effect	Species	Reference
Electromotility	0.05 - 10 mM	Dose-dependent, reversible diminution	Guinea Pig	[6][7]
10 mM (intracellular)	Reduction, but not complete blockage of voltage-induced length change	Guinea Pig	[5][8]	
Nonlinear Capacitance (NLC)	0.001 - 10 mM	Reduction in magnitude and depolarizing shift in voltage dependence	Guinea Pig	[9]
1.6 mM (IC₅o)	Half-maximal reduction in peak capacitance (Cmpk)	Guinea Pig	[5]	
Intracellular application	Average Cmpk decreased from ~40 pF to 28 pF	Guinea Pig	[5]	
Extracellular application	Average Cmpk decreased from ~40 pF to 36 pF	Guinea Pig	[5]	
Voltage Sensitivity (z)	10 mM	Reduced from 32.5 V ⁻¹ to 17.25 V ⁻¹	Guinea Pig	[1]

Table 2: Effect of Salicylate on Otoacoustic Emissions (OAEs)



OAE Type	Salicylate Administration	Effect	Species	Reference
Spontaneous OAEs (SOAEs)	Aspirin consumption	Reversible elimination	Human	[6]
Distortion Product OAEs (DPOAEs)	300 mg/kg, i.p. (acute)	Significant decrease at low (<11 kHz) and high (>16 kHz) frequencies	Rat	[10]
200 mg/kg, b.i.d. (14 days)	Progressive increase of ~2- 3.5 dB SPL	Guinea Pig	[11]	
Evoked OAEs (EOAEs)	Salicylate administration	Reduced amplitude	Human	[12]
Electrically Evoked OAEs (EEOAEs)	500 mg/kg	Significant reduction at 5 and 8 kHz	Guinea Pig	[13]

Table 3: Chronic Effects of Salicylate on Prestin Expression

Administration	Effect on Prestin Expression	Species	Reference
200 mg/kg, twice daily for 14 days	~2-fold increase in gene and protein levels (reversible)	Rat	[14]
Long-term administration	3 to 4-fold increase in mRNA and protein levels	Guinea Pig	[15][16]
Long-term administration	18% increase in OHC electromotility associated charge density	Guinea Pig	[15][16]



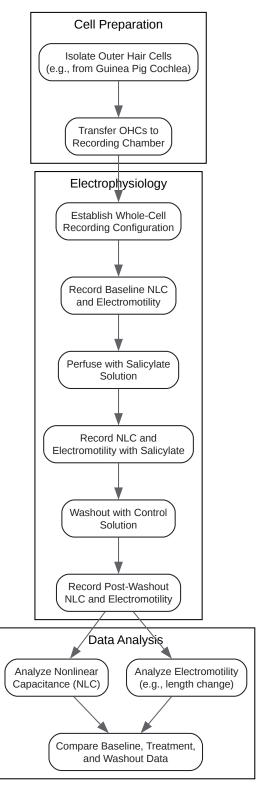


Experimental Protocols In Vitro Assessment of Salicylate's Effect on OHC Electromotility and NLC using Whole-Cell Patch Clamp

This protocol is designed to measure changes in the electromotility and nonlinear capacitance of isolated OHCs upon application of salicylate.

Experimental Workflow:





Workflow for in vitro analysis of salicylate's effect on OHCs.

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Caption: Workflow for in vitro OHC electrophysiology with salicylate.



Materials:

- Extracellular Solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaCl₂, 0.9 MgCl₂, 10 HEPES, 0.7 Na₂HPO₄, 5.6 glucose, pH 7.4.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 K₂EGTA, pH 7.3.
- Salicylate Stock Solution: Prepare a high concentration stock of sodium salicylate in the extracellular solution.
- Isolated outer hair cells from guinea pig cochlea.
- Patch-clamp amplifier and data acquisition system.
- Perfusion system.

Protocol:

- OHC Isolation: Isolate OHCs from the guinea pig cochlea using established enzymatic and mechanical dissociation methods.
- Cell Plating: Transfer the isolated OHCs to a recording chamber containing the extracellular solution.
- Patch-Clamp Recording:
 - \circ Pull borosilicate glass pipettes to a resistance of 2.5-3.5 M Ω when filled with the intracellular solution.
 - Establish a whole-cell patch-clamp configuration on a healthy, cylindrical OHC.
 - Hold the cell at a membrane potential of -80 mV.
- Baseline Measurement:
 - Measure the nonlinear capacitance (NLC) by applying a voltage ramp or a series of voltage steps and analyzing the resulting capacitive currents.



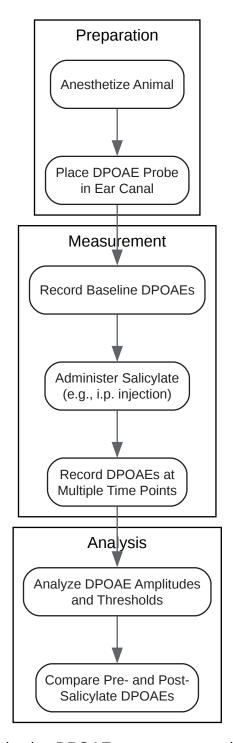
- Measure electromotility by applying voltage steps (e.g., from -150 mV to +150 mV in 20 mV increments) and optically monitoring the change in cell length.[17]
- Salicylate Application:
 - Perfuse the recording chamber with the extracellular solution containing the desired concentration of salicylate (e.g., 0.1, 1, 10 mM).[9]
 - Allow sufficient time for the drug to take effect (typically a few minutes).
- Experimental Measurement: Repeat the NLC and electromotility measurements in the presence of salicylate.
- Washout: Perfuse the chamber with the control extracellular solution to wash out the salicylate.
- Post-Washout Measurement: After a sufficient washout period (e.g., 30 minutes), repeat the NLC and electromotility measurements to assess the reversibility of the effects.[4]
- Data Analysis:
 - Fit the capacitance-voltage curves with a Boltzmann function to determine parameters such as peak capacitance (Cmpk), voltage at peak capacitance (Vh), and voltage sensitivity (z).
 - Quantify the change in cell length as a function of voltage.
 - Compare the parameters obtained under baseline, salicylate, and washout conditions.

In Vivo Assessment of Salicylate's Effect on Cochlear Amplification using Distortion Product Otoacoustic Emissions (DPOAEs)

This protocol is for measuring the effect of systemically administered salicylate on DPOAEs in a live animal model (e.g., rat or guinea pig).

Experimental Workflow:





Workflow for in vivo DPOAE measurement with salicylate.

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Caption: Workflow for in vivo DPOAE analysis with salicylate.

Materials:



- Animal Model: Rat or guinea pig.
- Anesthetic: Appropriate for the chosen animal model.
- Sodium Salicylate Solution: For intraperitoneal (i.p.) injection.
- DPOAE Measurement System: Including a probe with two speakers and a microphone.
- Sound-attenuating chamber.

Protocol:

- Animal Preparation:
 - Anesthetize the animal according to an approved protocol.
 - Place the animal in a sound-attenuating chamber on a heating pad to maintain body temperature.
- Probe Placement: Securely place the DPOAE probe in the animal's ear canal.
- Baseline DPOAE Measurement:
 - Present two primary tones (f1 and f2, with f2/f1 \approx 1.22) at various intensity levels (e.g., 20-70 dB SPL).
 - Record the amplitude of the 2f1-f2 distortion product across a range of f2 frequencies.
- Salicylate Administration:
 - For acute studies, administer a single high dose of sodium salicylate (e.g., 300 mg/kg, i.p.).[10]
 - For chronic studies, administer a lower dose twice daily for an extended period (e.g., 200 mg/kg, b.i.d. for 14 days).[11][14]
- Post-Administration DPOAE Measurement:



- For acute studies, record DPOAEs at several time points after injection (e.g., 30, 60, 90, 120 minutes) to capture the time course of the effect.
- For chronic studies, perform DPOAE measurements at regular intervals (e.g., daily or weekly).
- Data Analysis:
 - Plot DPOAE amplitude as a function of the f2 frequency for each stimulus level.
 - Compare the post-salicylate DPOAE amplitudes to the baseline measurements to quantify the reduction or enhancement.
 - For chronic studies, plot the change in DPOAE amplitude over the course of the treatment.

Disclaimer: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.

These application notes provide a foundation for using salicylate as a tool to investigate Prestin function. The provided protocols should be adapted and optimized for specific experimental conditions and research questions.

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Methodological & Application





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